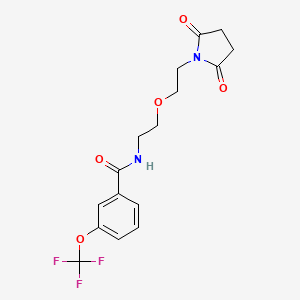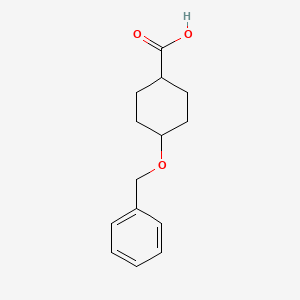
methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of organic compound known as a phenylpropanoic acid. It contains a phenylpropanoic acid moiety, which is a compound containing a phenyl group substituted at the second position by a propanoic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromen-7-yl ring, the introduction of the bromophenyl group, and the esterification of the propanoic acid moiety. The exact methods and reagents used would depend on the specific conditions and the desired yield .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the chromen-7-yl ring, the bromophenyl group, and the ester group. These groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
As an organic compound, this molecule would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the bromine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the ester group would likely make the compound relatively polar, affecting its solubility in different solvents .科学的研究の応用
Multicomponent Synthesis
A novel multicomponent protocol has been developed for the synthesis of related compounds, showcasing a method that utilizes readily accessible starting materials under mild conditions. This approach emphasizes atom economy and a simplified workup procedure, potentially expanding the utility of such compounds in synthetic chemistry and drug development (Komogortsev, Melekhina, & Lichitsky, 2022).
Antimicrobial Activity
Research into the antimicrobial properties of chromen-derivatives has led to the synthesis of new heterocycles, showing promise in combating bacterial and fungal infections. These compounds have been tested against various strains, indicating their potential as novel antimicrobial agents (Ramadan & El‐Helw, 2018).
Chemical Synthesis and Modification
Studies have focused on the chemical synthesis and structural modification of chromen-based compounds, exploring their properties and applications. This includes the creation of aromatic carbamates derivatives with a chromen-2-one fragment, suggesting a wide array of potential applications in chemical synthesis and material science (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Catalysis and Organic Reactions
The catalyzed construction of substituted chromeno[2,3-d]pyrimidinone derivatives has been reported, employing pentafluorophenylammonium triflate as a catalyst. This highlights the role of such compounds in facilitating organic reactions, offering a pathway to synthesize complex molecular structures efficiently and with high yields (Ghashang, Mansoor, & Aswin, 2013).
Biological Activity and Metal Complexes
The synthesis and characterization of metal complexes bearing chromone-based Schiff bases have been explored, with a focus on their biological activities. These studies suggest the potential of such complexes in medical and biological applications, including antimicrobial and antioxidant activities (Kavitha & Reddy, 2016).
将来の方向性
特性
IUPAC Name |
methyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-11-18(13-4-6-14(21)7-5-13)19(22)16-9-8-15(10-17(16)26-11)25-12(2)20(23)24-3/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPWFJULWXARGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

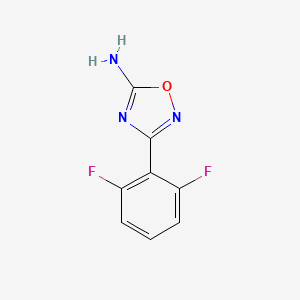
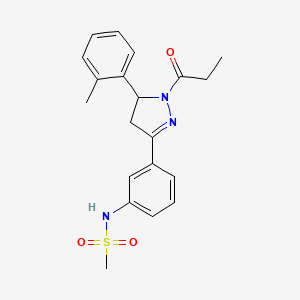
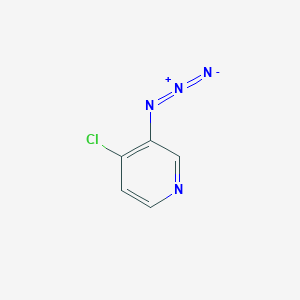
![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2831763.png)
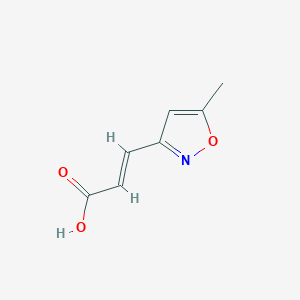
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/no-structure.png)
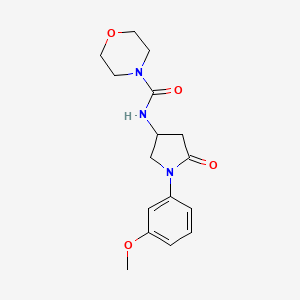
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)
![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)
